Structural Differentiation from In-Class Analogs
The primary differentiation of 5-Methyl-N-(2-methylpropyl)pyridin-3-amine lies in its specific molecular topology, which is defined by the simultaneous presence of a methyl group at the pyridine 5-position and an N-isobutyl group. This creates a unique spatial and electronic profile compared to its closest analogs, such as 5-Isobutylpyridin-3-amine [1] and N-(2-methylpropyl)pyridin-3-amine . The target compound is a tertiary amine with a molecular weight of 164.25 g/mol , whereas the analog 5-Isobutylpyridin-3-amine (MW 150.22) is a primary amine lacking the N-substitution, resulting in vastly different hydrogen-bonding capabilities and basicity. This structural divergence is a critical determinant in SAR campaigns, as even minor changes to the pyridinamine core can lead to significant shifts in biological activity [2].
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 164.25 g/mol; Contains 5-methyl and N-isobutyl groups; Tertiary amine. |
| Comparator Or Baseline | 5-Isobutylpyridin-3-amine (MW 150.22, primary amine) and N-(2-methylpropyl)pyridin-3-amine (MW 150.22, lacks 5-methyl group). |
| Quantified Difference | MW difference of +14.03 g/mol vs. comparators; distinct functional group arrangement (tertiary vs. primary amine). |
| Conditions | N/A - This is a structural and property-based comparison. |
Why This Matters
This unique substitution pattern provides a distinct starting point for SAR exploration, where minor structural modifications are known to yield dramatic shifts in potency and selectivity against biological targets.
- [1] PubChem. (n.d.). 5-Isobutylpyridin-3-amine. View Source
- [2] He, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6187-6202. View Source
